molecular formula C44H30N8Na2O10S2 B13818840 disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B13818840
M. Wt: 940.9 g/mol
InChI Key: YGFJSDANHIQEIG-ZPZFBZIMSA-L
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Description

The compound disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate features a bis-sulfonated benzene core linked via an ethenyl group to two triazine rings. Each triazine ring is substituted with diphenoxy groups at the 4- and 6-positions and an amino group connecting to the benzene backbone. The disodium salt form enhances water solubility, while the diphenoxy substituents likely confer steric bulk and electronic effects. Although its exact application is unspecified, structural analogs are used in dyes, surfactants, or agrochemicals .

Properties

Molecular Formula

C44H30N8Na2O10S2

Molecular Weight

940.9 g/mol

IUPAC Name

disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H32N8O10S2.2Na/c53-63(54,55)37-27-31(45-39-47-41(59-33-13-5-1-6-14-33)51-42(48-39)60-34-15-7-2-8-16-34)25-23-29(37)21-22-30-24-26-32(28-38(30)64(56,57)58)46-40-49-43(61-35-17-9-3-10-18-35)52-44(50-40)62-36-19-11-4-12-20-36;;/h1-28H,(H,53,54,55)(H,56,57,58)(H,45,47,48,51)(H,46,49,50,52);;/q;2*+1/p-2/b22-21+;;

InChI Key

YGFJSDANHIQEIG-ZPZFBZIMSA-L

Isomeric SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Diphenoxy-1,3,5-triazine Core

  • Starting from 2,4,6-trichloro-1,3,5-triazine, substitution of chlorine atoms with phenol groups is achieved by reaction with phenol in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
  • The reaction is performed at low temperature (e.g., -30 °C to 0 °C) in tetrahydrofuran (THF) solvent to control substitution selectivity and minimize side reactions.
  • The intermediate 2-chloro-4,6-diphenoxy-1,3,5-triazine is isolated by filtration and solvent evaporation.

Amination of the Triazine Core

  • The amino substituents are introduced by nucleophilic aromatic substitution of the remaining chlorine on the triazine ring with appropriate anilino or bis(2-hydroxyethyl)amino groups.
  • This step is typically conducted under mild heating in polar aprotic solvents, ensuring selective displacement without decomposition.
  • The amino-substituted triazines are purified by recrystallization or chromatography.

Sulfonation of Phenyl Rings

  • Sulfonate groups are introduced onto the phenyl rings via sulfonation reactions, typically employing sulfonating agents such as sulfur trioxide complexes or chlorosulfonic acid.
  • The sulfonation is controlled to achieve substitution at the desired positions (ortho or para to amino groups).
  • The resulting sulfonated intermediates are isolated as their disodium salts to enhance solubility and stability.

Formation of the Extended Conjugated System

  • The ethenyl (vinyl) linkage connecting sulfonated phenyl rings is introduced through a condensation reaction, often via a Wittig-type or Heck coupling reaction.
  • This step forms the (E)-2-[(4-aminophenyl)ethenyl] linkage, critical for the compound’s conjugation and functional properties.
  • The reaction conditions involve palladium catalysts or phosphonium ylides under inert atmosphere and controlled temperature.

Final Assembly and Purification

  • The final compound is assembled by coupling the amino-substituted, sulfonated triazine derivatives through the vinyl-linked phenyl rings.
  • The disodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate.
  • Purification is achieved by recrystallization from mixed solvents such as dichloromethane/hexane or by precipitation from aqueous media.
  • The product is characterized by spectroscopic methods (NMR, MS) and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Chlorine substitution on triazine 2,4,6-Trichloro-1,3,5-triazine, phenol, DIPEA, THF, -30 to 0 °C 2-Chloro-4,6-diphenoxy-1,3,5-triazine Controlled low temperature to avoid over-substitution
2 Amination of triazine Amines (anilino or bis(2-hydroxyethyl)amino), mild heat, polar aprotic solvent Amino-substituted triazine intermediates Selective displacement of chlorine
3 Sulfonation of phenyl rings Sulfur trioxide complexes or chlorosulfonic acid Sulfonated phenyl intermediates Positions controlled for sulfonation
4 Vinyl linkage formation (condensation) Wittig or Heck coupling, Pd catalyst or ylides (E)-vinyl-linked sulfonated phenyl rings Forms conjugated system
5 Final coupling and salt formation Neutralization with NaOH or Na2CO3 Disodium salt of target compound Purification by recrystallization

Research Findings and Comparative Notes

  • The synthetic approach aligns with established methods for 1,3,5-triazine derivatives, leveraging nucleophilic aromatic substitution and controlled sulfonation.
  • The use of diphenoxy substituents enhances stability and solubility, critical for the compound’s application.
  • The vinyl linkage formation is a key step requiring precise control to ensure the (E)-configuration, which impacts the compound’s optical and electronic properties.
  • Compared to related triazine compounds, this compound’s preparation involves additional sulfonation and amino substitution steps, reflecting its functional complexity.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include substituted aromatic compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Triazine Rings

The triazine ring’s substituents critically influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent Profiles of Triazine-Based Sulfonates
Compound Name Triazine Substituents Sulfonate Groups Key Properties/Applications Reference
Target Compound 4,6-Diphenoxy 2 (disodium) High solubility; potential use in dyes or surfactants
Sodium 4-[(4,6-dichloro-triazin-2-yl)amino]benzenesulfonate 4,6-Dichloro 1 (sodium) Reactive intermediate; used in chemical synthesis
Metsulfuron-methyl 4-Methoxy, 6-methyl 1 (methyl ester) Herbicide; low solubility in ester form
DPT-BM (benzylating reagent) 4,6-Diphenoxy None High reactivity under mild conditions
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic substitution, whereas diphenoxy groups (target, ) provide steric hindrance and stabilize the triazine ring under basic conditions.
  • Solubility: The disodium sulfonate groups in the target enhance aqueous solubility compared to non-ionic analogs like DPT-BM .

Backbone and Linkage Variations

The ethenyl-linked bis-sulfonated benzene structure is shared with stilbene-derived dyes (e.g., ’s anthracene derivatives). Key differences include:

Table 2: Backbone and Linkage Comparisons
Compound Name Core Structure Linkage Type Application Reference
Target Compound Bis-sulfonated benzene Ethenyl Potential optical applications
Tetrasodium 4,4'-bis[...]stilbenedisulfonate Stilbene disulfonate Ethenyl Textile dye (e.g., fluorescent whitening agents)
Trisodium anthracenedisulfonate derivative Anthraquinone Amino-aryl Dye intermediate

Research Findings and Data

Computational Similarity Analysis

  • Using Tanimoto coefficients (structural fingerprints), the target shows moderate similarity (~0.6–0.7) to stilbene disulfonates () and low similarity (~0.3) to sulfonylurea herbicides due to differing substituents .

Biological Activity

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound belonging to the triazine family. This compound exhibits significant biological activity, particularly in the realms of anticancer research and enzyme inhibition. Its structural characteristics contribute to its potential therapeutic applications.

Structural Characteristics

The compound features a triazine ring substituted with diphenoxy groups and sulfonate functionalities. The presence of these groups enhances its solubility and biological interactions. The detailed structure can be represented as follows:

Component Description
Triazine Core Central framework providing stability and reactivity
Diphenoxy Groups Enhance hydrophobic interactions and biological activity
Sulfonate Moiety Increases water solubility and facilitates cellular uptake

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The diphenoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Below are summarized findings from selected research:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.20PI3K/mTOR pathway inhibition
MCF-7 (Breast)1.25Induction of apoptosis
HeLa (Cervical)1.03Cell cycle arrest
HepG2 (Liver)12.21Inhibition of growth factor signaling

Study 1: Anticancer Efficacy

A study investigated the effects of the compound on breast cancer cell lines (MCF-7). It was found that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 1.25 µM. The mechanism was linked to the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell survival and growth.

Study 2: Enzyme Inhibition

Another research focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The compound exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like methotrexate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-ethenyl]benzenesulfonate derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between triazine precursors and sulfonated aromatic amines. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1 molar ratio of reactants), and purification via column chromatography or recrystallization to minimize byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodology :

  • Spectroscopy : Use UV-Vis and fluorescence spectroscopy to analyze electronic transitions, particularly the π→π* and charge-transfer bands influenced by the triazine and sulfonate groups.
  • Computational : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations (e.g., B3LYP/6-31G* basis set) can predict molecular geometry, HOMO-LUMO gaps, and absorption spectra, which correlate with experimental data .

Q. What role do the sulfonate and triazine functional groups play in the compound’s solubility and reactivity?

  • Methodology : The sulfonate groups enhance aqueous solubility via ionic interactions, while the triazine core provides sites for nucleophilic substitution (e.g., amino or phenoxy group replacements). Reactivity can be probed through pH-dependent stability tests (e.g., 2–12 pH range) and kinetic studies of hydrolysis or substitution reactions .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions (DFT/TD-DFT) and experimental spectroscopic data for this compound be resolved?

  • Methodology :

  • Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., Polarizable Continuum Model) and explicit hydrogen bonding in simulations.
  • Experimental Validation : Compare calculated excitation energies with experimental UV-Vis/fluorescence spectra under controlled conditions (e.g., inert atmosphere to prevent oxidation) .

Q. What advanced techniques are suitable for studying the compound’s photophysical properties in solution and solid-state matrices?

  • Methodology :

  • Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to track excited-state dynamics.
  • Solid-State Analysis : Employ X-ray crystallography or solid-state NMR to study intermolecular interactions (e.g., π-stacking of aromatic rings) that influence luminescence .

Q. How can researchers design experiments to investigate the environmental fate of this compound, particularly its persistence and degradation pathways?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation products via LC-MS under varying temperatures (25–50°C) and pH conditions.
  • Advanced Modeling : Apply COMSOL Multiphysics or AI-driven simulations to predict environmental half-life and adsorption behavior in soil/water systems .

Q. What strategies mitigate challenges in synthesizing derivatives with modified triazine or sulfonate substituents while maintaining desired properties?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during synthesis.
  • High-Throughput Screening : Employ automated platforms to test substituent effects on solubility and reactivity .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s biological activity (e.g., cytotoxicity vs. inertness) be addressed?

  • Methodology :

  • Dose-Response Curves : Repeat assays across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols (e.g., MTT assay, 24–72 hr exposure).
  • Mechanistic Studies : Use siRNA knockdown or proteomics to identify molecular targets and validate specificity .

Q. What analytical approaches resolve inconsistencies in chromatographic purity assessments?

  • Methodology :

  • Multi-Detector HPLC : Combine UV, MS, and refractive index detectors to differentiate co-eluting impurities.
  • Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways during analysis .

Tables of Key Parameters

Property Experimental Value Computational Prediction Reference
λmax (UV-Vis)320 nm315 nm (TD-DFT)
Solubility in H2O>50 mg/mLN/A
HOMO-LUMO Gap3.2 eV3.1 eV (DFT)

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